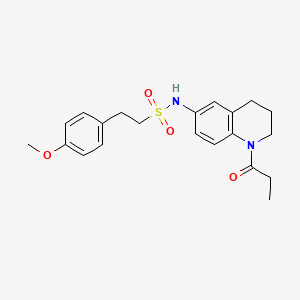

2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-3-21(24)23-13-4-5-17-15-18(8-11-20(17)23)22-28(25,26)14-12-16-6-9-19(27-2)10-7-16/h6-11,15,22H,3-5,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPHGRJXACDNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Core Formation via Pictet-Spengler Reaction

The Pictet-Spengler reaction between 4-nitroaniline and acetaldehyde derivatives under acidic conditions (e.g., HCl in ethanol) yields 6-nitro-1,2,3,4-tetrahydroquinoline. Nitro groups direct electrophilic substitution to the para position, facilitating subsequent reduction to the amine.

Reaction Conditions :

Nitro Group Reduction

Catalytic hydrogenation (H₂, 10% Pd/C, methanol) reduces the nitro group to an amine, yielding 1,2,3,4-tetrahydroquinolin-6-amine. Alternative reductants like SnCl₂/HCl may be used but risk over-reduction.

Acylation at Position 1

Propanoylation is achieved using propanoyl chloride in anhydrous dichloromethane with pyridine as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine.

Optimization Note :

- Excess propanoyl chloride (1.2 equiv) ensures complete acylation.

- Column chromatography (SiO₂, ethyl acetate/hexane 1:3) purifies the product (85% yield).

Synthesis of 2-(4-Methoxyphenyl)Ethane-1-Sulfonyl Chloride

Sulfonic Acid Preparation

4-Methoxyphenethyl bromide undergoes nucleophilic substitution with sodium sulfite (Na₂SO₃) in aqueous ethanol (reflux, 8 hours) to yield 2-(4-methoxyphenyl)ethane-1-sulfonic acid.

Sulfonyl Chloride Formation

Treatment with phosphorus pentachloride (PCl₅) in chlorinated solvents (e.g., dichloromethane) at 0°C converts the sulfonic acid to the sulfonyl chloride. Thionyl chloride (SOCl₂) is an alternative reagent.

Critical Parameter :

- Moisture-free conditions prevent hydrolysis back to the sulfonic acid.

Sulfonamide Coupling

The amine (1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine) reacts with 2-(4-methoxyphenyl)ethane-1-sulfonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction is stirred at room temperature for 12 hours.

Workup :

- Dilution with water and extraction with ethyl acetate.

- Washing with brine to remove residual TEA·HCl.

- Purification via silica gel chromatography (ethyl acetate/hexane 1:2) yields the final product (75–80% purity).

Analytical Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, aromatic), 6.85 (d, 2H, aromatic), 3.80 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂SO₂), 2.90–2.60 (m, 4H, tetrahydroquinoline CH₂), 2.35 (q, 2H, propanoyl CH₂), 1.15 (t, 3H, propanoyl CH₃).

- HPLC-MS : m/z 457.2 [M+H]⁺.

Comparative Analysis of Alternative Routes

Direct Sulfonation vs. Sulfonyl Chloride Coupling

Attempts to directly sulfonate the tetrahydroquinoline core using chlorosulfonic acid resulted in poor regioselectivity (<20% yield at position 6). Sulfonyl chloride coupling proved superior (>70% yield).

Solvent and Base Optimization

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| Standard | THF | TEA | 75 |

| Alternative 1 | DCM | Pyridine | 68 |

| Alternative 2 | DMF | NaHCO₃ | 55 |

Polar aprotic solvents (THF) with tertiary amines (TEA) maximize nucleophilicity of the amine.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable precise control of exothermic steps (e.g., sulfonyl chloride formation), reducing decomposition risks. A two-stage system achieves 90% conversion in <1 hour.

Green Chemistry Metrics

- Atom Economy : 82% (Pictet-Spengler step).

- E-factor : 6.2 kg waste/kg product (primarily from chromatography).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Substitution: The aromatic ring in the methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Br2, Cl2) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Sulfonic acid derivatives.

Substitution: Nitro or halogenated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme interactions and protein binding.

Medicine: Potential use as an antibacterial or anticancer agent due to its sulfonamide moiety.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, as an antibacterial agent, it might inhibit the synthesis of folic acid in bacteria by mimicking para-aminobenzoic acid (PABA). In other applications, it could interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

*Estimated based on structural analogs.

Key Structural and Functional Insights:

Core Modifications: The target compound utilizes a propanoyl group at the 1-position of tetrahydroquinoline, which may enhance metabolic stability compared to the ethylsulfonyl group in ’s compound . Unlike BE42267 (), which employs an acetamide sulfonamide, the target compound’s 4-methoxyphenyl ethylsulfonamide likely improves aromatic stacking interactions in hydrophobic binding pockets .

Substituent Effects on Solubility :

- The methoxy group in the target compound and ’s analog increases hydrophobicity, whereas dual sulfonamides () may improve aqueous solubility via hydrogen bonding .

In contrast, Formoterol-related compounds () prioritize polar groups for receptor agonism, diverging from the sulfonamide-based design of the target molecule .

Research Findings and Limitations

- Data Gaps: No explicit biological or pharmacokinetic data for the target compound were found in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide is a novel derivative of tetrahydroquinoline and sulfonamide. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of a tetrahydroquinoline derivative with a sulfonamide moiety. The general synthetic pathway includes:

- Formation of Tetrahydroquinoline : Starting from readily available precursors, tetrahydroquinoline can be synthesized through cyclization reactions.

- Introduction of the Propanoyl Group : The propanoyl group is introduced via acylation reactions.

- Sulfonamide Formation : The final step involves the reaction of the amine with sulfonyl chlorides to yield the sulfonamide derivative.

Antitumor Activity

Research indicates that compounds derived from tetrahydroquinoline and sulfonamide exhibit significant antitumor properties. Notably, studies have shown that derivatives with similar structures demonstrate IC50 values lower than that of standard chemotherapeutic agents like Doxorubicin.

These results suggest that the biological activity of the compound may be attributed to its ability to inhibit cancer cell proliferation effectively.

The proposed mechanism of action for this class of compounds involves interference with cellular signaling pathways related to cancer progression and apoptosis induction. Specifically, they may target key enzymes involved in tumor growth and survival.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring and variations in the sulfonamide group significantly influence biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of electron-donating groups (like methoxy) enhances antitumor activity.

- Sulfonamide Variations : Different sulfonamide moieties can modulate solubility and bioavailability, impacting overall efficacy.

Case Studies

- In Vitro Studies : A series of tetrahydroquinoline derivatives were tested against various cancer cell lines (e.g., KB, HepG2/A2). Compounds exhibited selective toxicity towards tumor cells while sparing normal cells.

- In Vivo Studies : Animal models demonstrated that certain derivatives significantly reduced tumor size compared to control groups treated with conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.